molecular formula C26H22O4 B170372 [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate CAS No. 159174-04-6

[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate

Cat. No. B170372
M. Wt: 398.4 g/mol
InChI Key: QBWDTPISGDUSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPP is a derivative of the compound 4-hydroxytamoxifen, which is commonly used in breast cancer treatment. MPP has been shown to have a high affinity for estrogen receptors and has been studied for its potential use in research related to breast cancer, osteoporosis, and other estrogen-related conditions.

Mechanism Of Action

[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate works by binding to estrogen receptors and activating them, leading to downstream effects on gene expression and cellular function. [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been shown to have a higher affinity for estrogen receptor beta (ERβ) than for estrogen receptor alpha (ERα), which may make it a useful tool for studying the specific effects of ERβ activation.

Biochemical And Physiological Effects

[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been shown to have a variety of biochemical and physiological effects, including the activation of estrogen receptors, changes in gene expression, and alterations in cellular function. [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been shown to increase bone density in animal models, suggesting that it may have potential use in the treatment of osteoporosis.

Advantages And Limitations For Lab Experiments

One advantage of using [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate in lab experiments is its high affinity for estrogen receptors, which allows for more specific and targeted activation of these receptors. However, one limitation of using [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate is its synthetic nature, which may limit its applicability to natural systems.

Future Directions

There are several potential future directions for research related to [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate. One area of interest is the use of [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate in the treatment of osteoporosis, as it has been shown to increase bone density in animal models. Another area of interest is the potential use of [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate in the treatment of breast cancer, as it has been shown to have a high affinity for estrogen receptors. Additionally, further research is needed to better understand the specific effects of [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate on cellular function and gene expression.

Synthesis Methods

The synthesis of [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate involves several steps, including the reaction of 4-bromophenylacetonitrile with 4-hydroxybenzaldehyde, followed by the reaction of the resulting compound with 2-methylprop-2-enoyl chloride. The final step involves the reaction of the resulting compound with 4-bromobenzonitrile to produce [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate.

Scientific Research Applications

[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been extensively studied for its potential use in scientific research related to breast cancer, osteoporosis, and other estrogen-related conditions. [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been shown to have a high affinity for estrogen receptors and has been used to study the effects of estrogen on breast cancer cells. [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.

properties

CAS RN

159174-04-6

Product Name

[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate

Molecular Formula

C26H22O4

Molecular Weight

398.4 g/mol

IUPAC Name

[4-[4-[4-(2-methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C26H22O4/c1-17(2)25(27)29-23-13-9-21(10-14-23)19-5-7-20(8-6-19)22-11-15-24(16-12-22)30-26(28)18(3)4/h5-16H,1,3H2,2,4H3

InChI Key

QBWDTPISGDUSPA-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C(=C)C

Origin of Product

United States

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